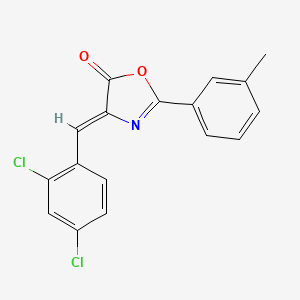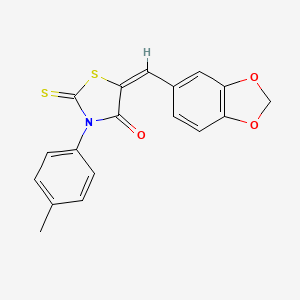
1,3-Dihydro-1-(4-methylphenyl)-4-phenyl-2H-imidazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a thione group attached to the imidazole ring, along with phenyl and methylphenyl substituents
Vorbereitungsmethoden
The synthesis of 1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 4-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with carbon disulfide in the presence of a base to yield the desired imidazole-thione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding imidazoline derivative. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the sulfoxide derivative, while reduction with lithium aluminum hydride produces the imidazoline derivative.
Wissenschaftliche Forschungsanwendungen
1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt key biological pathways, resulting in antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-METHYLPHENYL)-4-PHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE can be compared with other imidazole derivatives, such as:
1-(4-METHYLPHENYL)-1H-IMIDAZOLE: This compound lacks the thione group, which significantly alters its chemical reactivity and biological activity.
1-(4-METHYLPHENYL)-2-THIOIMIDAZOLE: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
Eigenschaften
CAS-Nummer |
79220-95-4 |
|---|---|
Molekularformel |
C16H14N2S |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
3-(4-methylphenyl)-5-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C16H14N2S/c1-12-7-9-14(10-8-12)18-11-15(17-16(18)19)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,19) |
InChI-Schlüssel |
AQBVHLZPFZXPSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)benzoate](/img/structure/B11701712.png)

![4-bromo-N'-[(Z)-(4-chloro-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11701722.png)
![Ethyl 5-((4-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11701730.png)
![N-(4-fluorophenyl)-4-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B11701733.png)
![N'~1~,N'~9~-bis[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11701746.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11701747.png)

![Methyl [(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]acetate](/img/structure/B11701753.png)

![(2E)-1-(2-methylphenyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11701767.png)

![{[(3Z)-1-{4-[(3Z)-3-[(Carbamothioylamino)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]butyl}-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea](/img/structure/B11701776.png)

